molecular formula C23H30N2O5 B247771 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

Numéro de catalogue B247771
Poids moléculaire: 414.5 g/mol
Clé InChI: RCDOVFVJVSSOCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone, also known as TTP488, is a small molecule that has been identified as a potential treatment for Alzheimer's disease. It belongs to the class of piperazine-based compounds that have shown promising results in preclinical studies.

Mécanisme D'action

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone works by blocking the interaction between the receptor for advanced glycation end products (RAGE) and amyloid-beta. RAGE is a cell surface receptor that is involved in inflammation and has been implicated in the pathogenesis of Alzheimer's disease. By blocking the interaction between RAGE and amyloid-beta, 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has been shown to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone are still being studied.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone is that it has shown promising results in preclinical studies for treating Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to have a good safety profile in animal studies. However, one limitation of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone is that it has not yet been tested in clinical trials in humans, so its efficacy and safety in humans are still unknown.

Orientations Futures

There are several future directions for research on 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone. One direction is to conduct clinical trials in humans to determine the efficacy and safety of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone for treating Alzheimer's disease. Another direction is to study the long-term effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone on cognitive function and amyloid-beta levels. Additionally, more research is needed to understand the exact biochemical and physiological effects of 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone and to identify potential side effects. Finally, more research is needed to optimize the synthesis method for 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone to improve yield and purity.

Méthodes De Synthèse

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can be synthesized using a multi-step process that involves the reaction of 2-m-tolyloxyacetic acid with 2,4,5-trimethoxybenzylamine to form the corresponding amide. This amide is then reacted with piperazine to yield 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone. The synthesis process has been optimized to produce 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone with high purity and yield.

Applications De Recherche Scientifique

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential in treating Alzheimer's disease. Preclinical studies have shown that 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. 2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone has also been shown to reduce amyloid-beta levels, which is a hallmark of Alzheimer's disease.

Propriétés

Nom du produit

2-m-Tolyloxy-1-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-ethanone

Formule moléculaire

C23H30N2O5

Poids moléculaire

414.5 g/mol

Nom IUPAC

2-(3-methylphenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H30N2O5/c1-17-6-5-7-19(12-17)30-16-23(26)25-10-8-24(9-11-25)15-18-13-21(28-3)22(29-4)14-20(18)27-2/h5-7,12-14H,8-11,15-16H2,1-4H3

Clé InChI

RCDOVFVJVSSOCW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

SMILES canonique

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.